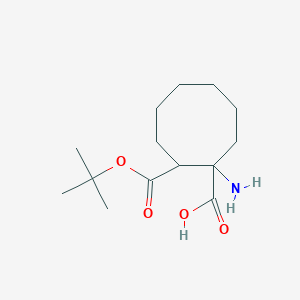
Boc-1-amino-1-cyclooctanecarboxylic-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a white powder that is primarily used in research and development within the fields of chemistry and biology . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used to protect amines during chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 1-amino-1-cyclooctanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for Boc-1-amino-1-cyclooctanecarboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-1-amino-1-cyclooctanecarboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Substitution: Amides, ureas, and other derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Boc-1-amino-1-cyclooctanecarboxylic acid is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Boc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Boc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size compared to similar compounds like Boc-1-amino-1-cyclohexanecarboxylic acid and Boc-1-amino-1-cyclopropanecarboxylic acid . The larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications in chemical synthesis and research .
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
FDADSZILNSKMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


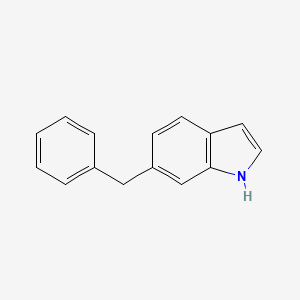
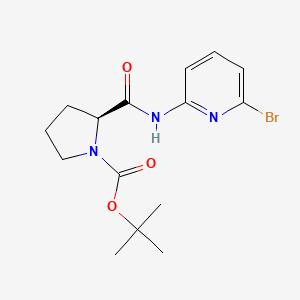
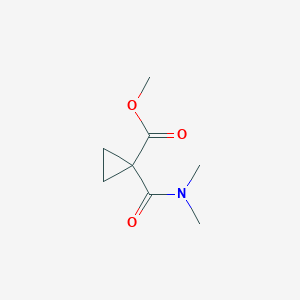
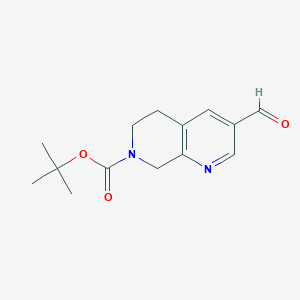
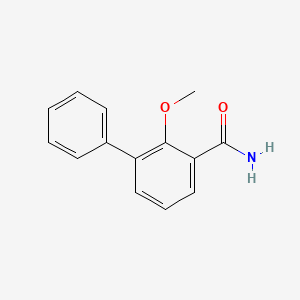
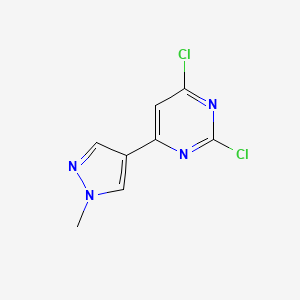
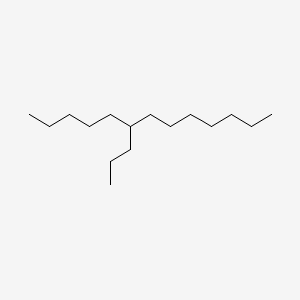
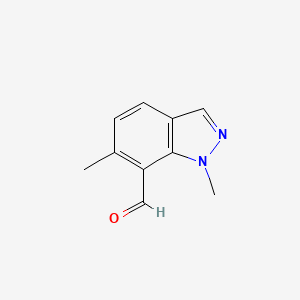
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
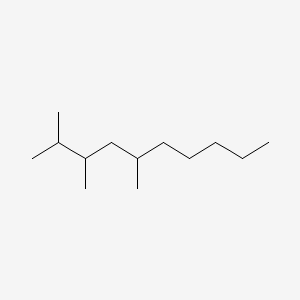
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)

![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
